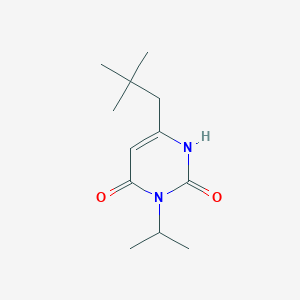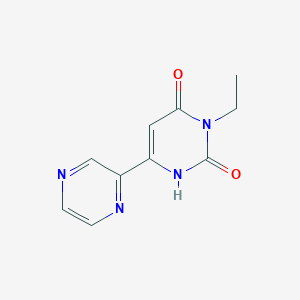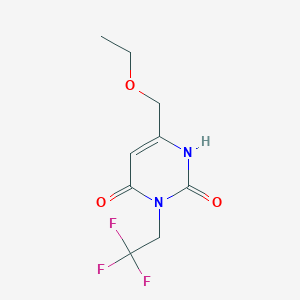
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide
Descripción general
Descripción
The compound is a derivative of boronic acid, specifically a boronic ester . Boronic acids and their derivatives are important in organic chemistry and medicine. They are used in various transformation processes due to their high stability, low toxicity, and high reactivity .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction and conformational analysis . The actual values are compared with those calculated by density functional theory (DFT), showing that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Boronic esters are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods . For example, the refractive index, boiling point, and density of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been reported .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Compounds similar to "N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide" are synthesized through multi-step substitution reactions. The structures of these compounds are confirmed using various spectroscopic methods, including FTIR, 1H, and 13C NMR spectroscopy, as well as mass spectrometry. Single-crystal X-ray diffraction provides crystallographic and conformational analyses. Density Functional Theory (DFT) calculations are used to compare molecular structures with X-ray diffraction values, indicating consistent molecular structures optimized by DFT with those determined by X-ray diffraction. The studies also explore molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Vibrational Properties and Chemical Reactivity
Further research into these compounds includes analysis of vibrational properties and theoretical studies on spectroscopic data (UV-Visible, 13C NMR), geometrical parameters, and molecular electrostatic potential. DFT and TD-DFT calculations provide insights into the electronic structure and chemical reactivity of these molecules (Wu et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a boronic acid ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with its targets through a mechanism involving the formation of carbon-carbon bonds .
Pharmacokinetics
The presence of the boronic acid ester group suggests that the compound may have good bioavailability, as boronic acid esters are often used to improve the pharmacokinetic properties of drug molecules .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-11-13(18-21-16(2,3)17(4,5)22-18)7-6-8-14(11)19-15(20)12-9-10-12/h6-8,12H,9-10H2,1-5H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTGHGYPJZUIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



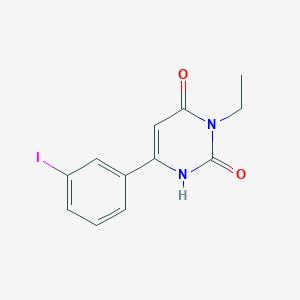
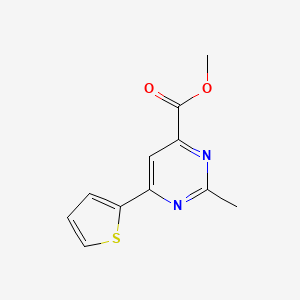
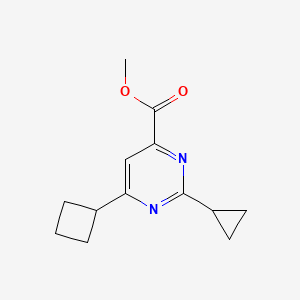

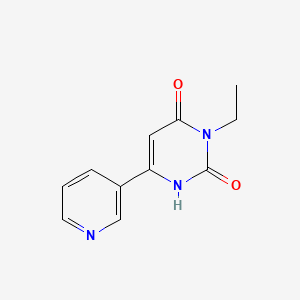
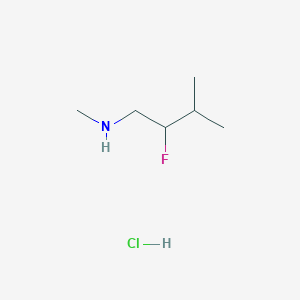
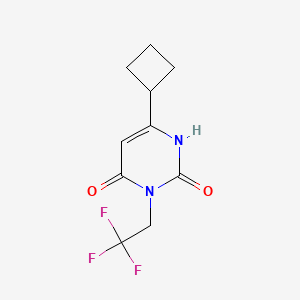

![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)
